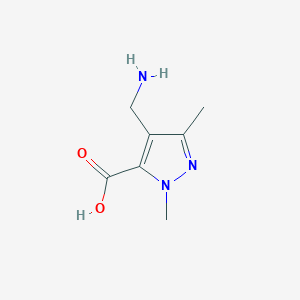

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

CAS No.:

Cat. No.: VC18375966

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12) |

| Standard InChI Key | SQZOHNMRVPNWEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1CN)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . Its IUPAC name, 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:

-

A pyrazole ring with methyl groups at positions 1 and 3.

-

An aminomethyl (-CH₂NH₂) group at position 4.

Spectral and Stereochemical Data

The planar pyrazole ring and the electron-withdrawing carboxylic acid group contribute to its polarity, influencing solubility and reactivity .

Synthesis and Modifications

Synthetic Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | 6M HCl, reflux, 12h | 85–90% |

| Boc Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂, RT | 95% |

| Salt Formation | HCl in dioxane | 98% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents .

-

Stability: Stable under inert atmospheres but prone to oxidation at the aminomethyl group .

Acid-Base Behavior

The compound exhibits zwitterionic properties due to the carboxylic acid (pKa ≈ 2.5) and amine (pKa ≈ 9.8) groups, making it amphoteric .

Biological Activities and Applications

Drug Development

The compound serves as a precursor for:

-

Prodrugs: Ester derivatives (e.g., methyl esters) for improved bioavailability .

-

Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) for antimicrobial applications .

Comparison with Analogous Compounds

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | Lacks aminomethyl group | Lower COX-2 inhibition |

| Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate | Boc-protected amine | Improved synthetic yield |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume